Uralsaponin U
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Overview
Description
Uralsaponin U is a triterpene saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as licorice. Triterpene saponins are secondary metabolites that consist of a hydrophobic triterpenoid aglycone and a hydrophilic sugar chain. These compounds are known for their diverse biological activities and have been used in traditional Chinese medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uralsaponin U involves the extraction of the compound from the roots of Glycyrrhiza uralensis. The process typically includes steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. Advanced separation technologies like high-performance liquid chromatography (HPLC) and countercurrent chromatography are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Uralsaponin U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Uralsaponin U has a wide range of scientific research applications, including:
Chemistry: Used as a natural surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Studied for its potential anti-inflammatory, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, liver disorders, and viral infections.
Mechanism of Action
Uralsaponin U exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can lead to the disruption of viral envelopes, making it effective against certain viruses. Additionally, this compound can modulate immune responses by influencing cytokine production and inhibiting inflammatory pathways .
Comparison with Similar Compounds
Uralsaponin U is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include:
Glycyrrhizin: Another triterpene saponin found in licorice with potent anti-inflammatory and antiviral properties.
Uralsaponin T: Exhibits similar antiviral activities but differs in its sugar chain composition.
Uralsaponin M: Known for its hepatoprotective effects and structural similarities to this compound.
These compounds share common structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1616062-86-2 |
---|---|
Molecular Formula |
C42H62O17 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
InChI Key |
WBQVRPYEEYUEBQ-ZZRFBVNQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
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